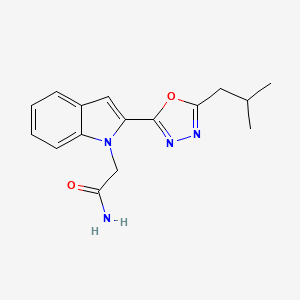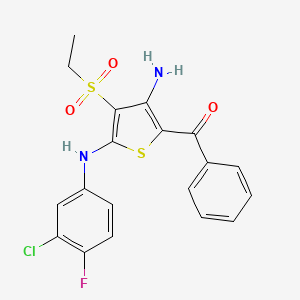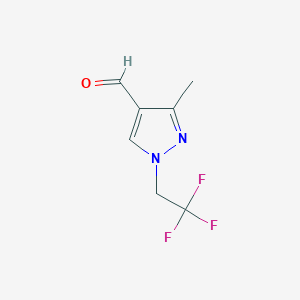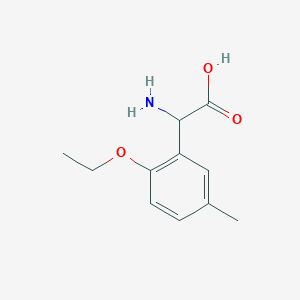![molecular formula C18H17N7O3 B2767903 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 1903290-54-9](/img/structure/B2767903.png)
6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . Triazolo-pyrazine derivatives are often synthesized for their potential applications in various fields . They have been studied for their potential as energetic materials and as neuroprotective and anti-neuroinflammatory agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, triazolo-pyrazine-based compounds are generally synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research into similar compounds, such as 1,2,4-triazolo and pyrazine derivatives, has demonstrated a broad spectrum of biological activities, including antimicrobial effects. These compounds have been synthesized and evaluated for their potential to inhibit the growth of various bacteria and fungi, showing promising results in combating microbial resistance. For example, the study by Hassan (2013) on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, revealed significant antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans. This suggests that modifications of the core structure, similar to the one , could yield compounds with valuable antimicrobial properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potential inhibitory activity against c-met kinase .
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may interact with its target (potentially c-met kinase) and inhibit its activity .
Biochemical Pathways
Inhibition of c-met kinase, if indeed this is the target, could potentially affect various cellular processes, including cell growth, survival, and migration .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability.
Result of Action
If it acts as an inhibitor of c-met kinase, it could potentially suppress cell growth and proliferation .
Action Environment
Its thermal stability suggests that it may be stable under a variety of conditions.
Biochemische Analyse
Biochemical Properties
The compound interacts with c-Met kinase, a protein that plays a crucial role in cellular processes such as cell growth, survival, and angiogenesis . The nature of these interactions involves the compound binding to the kinase, thereby inhibiting its activity .
Cellular Effects
6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one has shown significant anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It influences cell function by inhibiting c-Met kinase, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to c-Met kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular processes, contributing to its anti-tumor activity .
Eigenschaften
IUPAC Name |
6-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-11-21-22-16-15(19-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)28-18(27)20-13/h2-5,10H,6-9H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPUATURIGCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
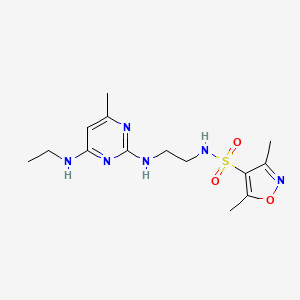
![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)
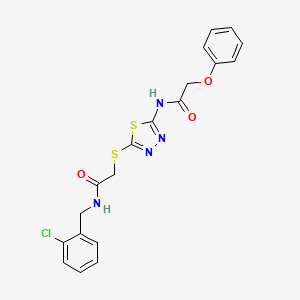
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767824.png)
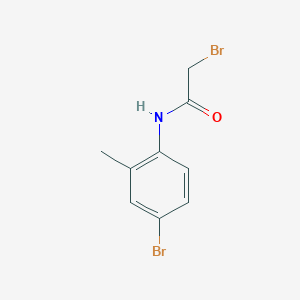
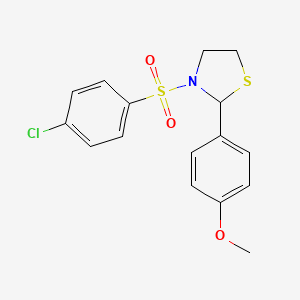
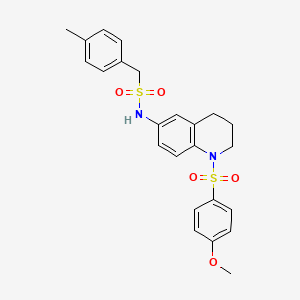
![5-[1-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl]-1,2,5-dithiazepane](/img/structure/B2767829.png)
![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767832.png)
![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2767833.png)
